2-[(4-tert-butylbenzyl)oxy]-3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxaline
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Overview
Description
2-{[4-(TERT-BUTYL)BENZYL]OXY}-3-(4-METHOXYSTYRYL)QUINOXALINE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a quinoxaline core, substituted with a tert-butylbenzyl group and a methoxystyryl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(TERT-BUTYL)BENZYL]OXY}-3-(4-METHOXYSTYRYL)QUINOXALINE typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of palladium catalysts in Suzuki-Miyaura coupling, are often employed to achieve the desired substitutions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. The use of automated systems and high-throughput screening can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(TERT-BUTYL)BENZYL]OXY}-3-(4-METHOXYSTYRYL)QUINOXALINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and methoxystyryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-{[4-(TERT-BUTYL)BENZYL]OXY}-3-(4-METHOXYSTYRYL)QUINOXALINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-{[4-(TERT-BUTYL)BENZYL]OXY}-3-(4-METHOXYSTYRYL)QUINOXALINE involves its interaction with specific molecular targets and pathways. The quinoxaline core can interact with various enzymes and receptors, modulating their activity. The tert-butylbenzyl and methoxystyryl groups may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(TERT-BUTYL)BENZYL]OXY}-3-STYRYLQUINOXALINE: Similar structure but lacks the methoxy group.
2-{[4-(TERT-BUTYL)BENZYL]OXY}-3-(4-HYDROXYSTYRYL)QUINOXALINE: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
2-{[4-(TERT-BUTYL)BENZYL]OXY}-3-(4-METHOXYSTYRYL)QUINOXALINE is unique due to the presence of both tert-butylbenzyl and methoxystyryl groups, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H28N2O2 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[(4-tert-butylphenyl)methoxy]-3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxaline |
InChI |
InChI=1S/C28H28N2O2/c1-28(2,3)22-14-9-21(10-15-22)19-32-27-26(29-24-7-5-6-8-25(24)30-27)18-13-20-11-16-23(31-4)17-12-20/h5-18H,19H2,1-4H3/b18-13+ |
InChI Key |
AJEGNSGTBVQDGU-QGOAFFKASA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2=NC3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)OC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2=NC3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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